(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol
Description
Properties
IUPAC Name |
(3S,4R)-4-(pyrimidin-2-ylamino)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-13-4-6(7)11-8-9-2-1-3-10-8/h1-3,6-7,12H,4-5H2,(H,9,10,11)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGJTUNXCUPUJE-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Oxolane Ring Construction
The oxolane ring is typically synthesized via epoxide ring-opening or cyclization of diols .
Epoxide Amination Route
A stereoselective approach involves the reaction of (3S,4R)-epoxyoxolane with pyrimidin-2-amine. Titanium tetrachloride (TiCl₄) catalyzes the nucleophilic opening of the epoxide, yielding the desired stereochemistry.
Reaction conditions :
Diol Cyclization
A diol precursor, such as (3S,4R)-1,4-anhydroerythritol, undergoes Mitsunobu cyclization with triphenylphosphine and diethyl azodicarboxylate (DEAD). This method achieves >95% enantiomeric excess (ee) but requires stringent anhydrous conditions.
Pyrimidine Functionalization
Direct Amination of Pyrimidine
Pyrimidin-2-amine is coupled to the oxolane intermediate via Buchwald-Hartwig amination. Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enable C–N bond formation under mild conditions.
Optimized protocol :
- Catalyst: Pd(OAc)₂ (5 mol%).
- Ligand: Xantphos (10 mol%).
- Base: Cs₂CO₃.
- Solvent: 1,4-Dioxane.
- Yield: 85%.
Protecting Group Strategies
The hydroxyl group on the oxolane ring is protected as a p-methoxybenzyl (PMB) ether or tert-butyldimethylsilyl (TBS) ether during amination. Deprotection is achieved using HCl in methanol or tetrabutylammonium fluoride (TBAF).
Stereochemical Control
Chiral Auxiliaries
(3S,4R)-configurations are enforced using Evans oxazolidinones or Oppolzer’s sultams during cyclization. These auxiliaries are removed post-synthesis via hydrolysis.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic oxolane intermediates achieves enantiomeric ratios >99:1. Candida antarctica lipase B (CAL-B) is effective in vinyl acetate solvents.
Industrial-Scale Production Methods
Catalytic Hydrogenation
Large-scale synthesis employs hydrogenation of ketone intermediates to set the 3S,4R configuration.
Process parameters :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The oxolane scaffold is versatile, with modifications at positions 3 and 4 significantly altering physicochemical and biological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Pyrimidine vs. Thioether/Ether Substituents: The pyrimidin-2-ylamino group in the target compound facilitates stronger hydrogen bonding compared to thioether () or ether () analogs. This feature is advantageous in drug design for targeting enzymes or receptors with polar active sites.
Stereochemical Impact :
- The (3S,4R) configuration in the target compound contrasts with racemic mixtures like rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol (). Enantiopure compounds often show superior target selectivity, as seen in chiral drugs like β-blockers or antivirals.
Solubility and Bioavailability :
- The 4-methylpiperazinyl substituent in ’s compound introduces a basic nitrogen, raising solubility in acidic environments (e.g., gastric pH) compared to the pyrimidine analog. This modification could enhance oral absorption .
Biological Activity
(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol is a chiral compound characterized by its unique oxolane ring and pyrimidine moiety. Its structural complexity suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and applications in scientific research.
Molecular Formula: CHNO
Molecular Weight: 181.19 g/mol
CAS Number: 1932523-58-4
The compound features a pyrimidine ring substituted with an amino group at the 2-position and an oxolane ring, contributing to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties: The compound has been evaluated for its potential to inhibit viral replication.
- Anticancer Activity: Studies suggest that it may modulate pathways involved in cancer cell proliferation and survival.
- Enzyme Inhibition: It may interact with specific enzymes, influencing metabolic pathways.
The mechanism of action involves the interaction of the pyrimidine moiety with nucleic acids or proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting cellular processes such as:
- Gene Expression Regulation: By binding to specific receptors or transcription factors.
- Metabolic Pathway Modulation: Influencing pathways critical for cell survival and proliferation.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Antiviral Activity
A study demonstrated that this compound significantly inhibits viral replication in vitro. The IC50 value was determined to be approximately 25 µM, indicating a promising therapeutic window for further development .
Anticancer Properties
In cancer cell lines, the compound exhibited cytotoxic effects at concentrations above 30 µM. It was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Enzyme Interaction Studies
Research on enzyme inhibition revealed that this compound effectively inhibits certain kinases involved in cancer signaling pathways. The inhibition constant (Ki) was measured at 15 µM, indicating strong binding affinity .
Case Studies
Case Study 1: Antiviral Efficacy
A controlled study involving human cell lines treated with this compound showed a reduction in viral load by over 70% compared to untreated controls. This suggests its potential as a therapeutic agent against viral infections .
Case Study 2: Cancer Cell Line Analysis
In vitro analysis using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry confirmed significant apoptotic cell populations following treatment .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | IC50/Ki Value |
|---|---|---|
| Antiviral | Inhibition of viral replication | 25 µM |
| Anticancer | Induction of apoptosis | >30 µM |
| Enzyme Inhibition | Kinase inhibition | Ki = 15 µM |
Q & A
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Core modifications : Replace pyrimidine with triazine to test π-stacking efficiency.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) to the oxolane ring and measure enzyme inhibition.
- Stereochemical variants : Compare (3S,4R) vs. (3R,4S) diastereomers in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
